2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-

Overview

Description

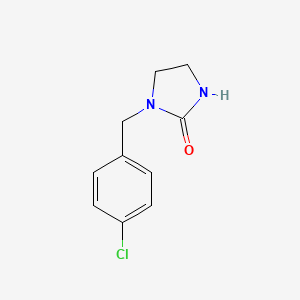

2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- is a compound with significant potential in medicinal chemistry, particularly noted for its antibacterial and antifungal properties. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidinone core structure, which is a five-membered ring containing two nitrogen atoms, with a 4-chlorophenyl group attached. This structural arrangement is crucial as it influences the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- exhibits notable antibacterial activity against various pathogens. Studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli , where it operates through mechanisms that may involve enzyme inhibition or receptor modulation via hydrogen bonding facilitated by the imidazolidinone moiety .

Table 1: Antibacterial Activity Against Selected Pathogens

| Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 15 | 80 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 78 |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans , further supporting its potential as a therapeutic agent in treating infections caused by resistant strains.

The mechanism by which 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.

- Receptor Interaction : It can modulate receptor activities, potentially altering cellular responses to pathogens.

Synthesis Methods

Several synthetic pathways have been developed for producing 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-. These include:

- El-Saghier Reaction : A one-pot procedure that combines various amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under mild conditions, yielding high purity and yields (90–98%) of imidazolidinones .

- Electrochemical Methods : Eco-friendly approaches that utilize electrochemical conditions to synthesize derivatives efficiently .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazolidinone derivatives, including 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-. The results indicated a significant reduction in bacterial growth compared to standard antibiotics like chloramphenicol. The compound demonstrated an antibacterial percentage value of approximately 80% against E. coli , highlighting its potential as an alternative therapeutic agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of imidazolidinones revealed that substituents on the phenyl ring significantly affect biological activity. The presence of halogen groups (like chlorine) enhances antibacterial potency while modifying pharmacokinetic properties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- exhibit promising antibacterial and antifungal properties. Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve the modulation of enzyme activity through hydrogen bonding interactions facilitated by the imidazolidinone moiety.

Anticonvulsant Activity

Recent investigations have explored the anticonvulsant potential of imidazolidinone derivatives. A study highlighted the efficacy of certain derivatives in reducing seizure activity in animal models, suggesting that these compounds may serve as innovative treatments for epilepsy . The compounds were tested against phenytoin, a standard anticonvulsant, demonstrating significant protective effects at specific dosages.

Cardiovascular Applications

Some studies have reported that aromatic imidazolidinone derivatives can possess antiarrhythmic and antihypertensive properties. These compounds have been evaluated for their ability to inhibit mechanisms of drug resistance in cancer cells, further expanding their therapeutic potential .

Synthesis and Derivatives

The synthesis of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- has been achieved through various methods, leading to the development of multiple derivatives with enhanced biological activities. The synthesis typically involves reactions that allow for the introduction of different substituents on the imidazolidinone core.

Comparative Analysis of Structural Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethyl-2-imidazolidinone | Contains two methyl groups on the imidazolidinone core | Lacks halogen substituents |

| 4-Chlorophenylacetic acid | Contains a chlorophenyl group but lacks the imidazolidinone structure | Simpler structure with different biological properties |

| Thiophene-2-carboxylic acid | Shares a similar aromatic component | Lacks the imidazolidinone core |

The combination of an imidazolidinone core with a chlorophenyl substituent enhances biological activity compared to simpler compounds lacking this structural complexity .

Case Studies and Research Findings

Several case studies have documented the effectiveness of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticonvulsant Studies : Research involving animal models indicated that specific derivatives effectively reduced seizure frequency and severity, suggesting potential for clinical applications in epilepsy management .

- Cardiovascular Studies : Investigations into the antihypertensive effects revealed that certain derivatives could modulate blood pressure effectively without significant side effects .

Properties

CAS No. |

60927-95-9 |

|---|---|

Molecular Formula |

C10H11ClN2O |

Molecular Weight |

210.66 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) |

InChI Key |

VGAYAKUGIATWRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=C(C=C2)Cl |

solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.